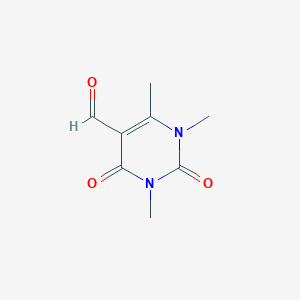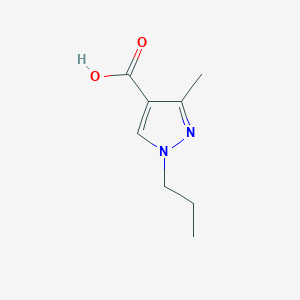
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring with a thiol group and two chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of hydrazides with carbon disulfide in the presence of a base. One common method is as follows:
Starting Material: 2,4-Dichlorobenzohydrazide.
Reagent: Carbon disulfide (CS₂).
Base: Potassium hydroxide (KOH).
Solvent: Ethanol.
Reaction Conditions: The reaction mixture is refluxed for several hours, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Various cyclizing agents depending on the desired product.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
Medicine: It exhibits antibacterial, antifungal, and anticancer activities. It has been investigated for its potential use in developing new therapeutic agents.
Agriculture: The compound shows insecticidal and herbicidal properties, making it a candidate for use in pest control and crop protection.
Material Science: It has been used in the synthesis of fluorescent materials and as a building block for advanced materials with unique properties.
Mechanism of Action
The biological activity of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. The oxadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt essential biological processes, leading to the compound’s antibacterial, antifungal, and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,4-dichlorophenyl)-1,3,4-oxadiazole: Similar structure but with two oxadiazole rings.
2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3,4-oxadiazole: Similar structure but with a dihydro oxadiazole ring.
2,4-Dichlorophenylhydrazine: Precursor in the synthesis of oxadiazole derivatives.
Uniqueness
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the thiol group and the oxadiazole ring, which contribute to its diverse biological activities. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDACHYNPZYGPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350602 | |
| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23288-92-8 | |
| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)


![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)
![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)




![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)
